2H-azadiphosphirene
Description
Properties
CAS No. |
118540-24-2 |
|---|---|
Molecular Formula |
HNP2 |
Molecular Weight |
76.962 g/mol |
IUPAC Name |
2H-azadiphosphirene |
InChI |
InChI=1S/HNP2/c1-2-3-1/h2H |
InChI Key |
VVGVRGOKLRBPLE-UHFFFAOYSA-N |
Canonical SMILES |
N1=PP1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Azadiphosphirene Frameworks
Precursor Design and Strategic Approaches to Ring Closure
The rational design of precursors is paramount for the successful construction of strained ring systems like 2H-azadiphosphirene. The primary challenge lies in forming the P-N and P-P bonds within a three-membered ring. Strategic approaches would likely involve the careful selection of reactive intermediates that can undergo controlled cyclization.
Cyclization Reactions for Azadiphosphirene Formation
Intramolecular cyclization is a powerful strategy for forming cyclic compounds. egyankosh.ac.in For 2H-azadiphosphirene, this would necessitate a linear precursor containing the N and two P atoms in a 1,3-arrangement, equipped with suitable functional groups to facilitate ring closure. A hypothetical precursor could be a substituted N-phosphino-phosphazene. The cyclization could then be induced by eliminating a leaving group.
Another potential pathway involves the reaction of a diphosphene (B14672896) with a nitrene source. The diphosphene would provide the P=P bond, and the nitrene could, in principle, insert into this bond to form the three-membered ring. However, controlling the reactivity of nitrenes to achieve selective insertion would be a significant challenge. researchgate.net
Olefination and Phosphinidene (B88843)/Nitrene Insertion Strategies
Drawing parallels from the synthesis of other heterocycles, olefination reactions like the aza-Peterson or phospha-Wittig reactions could be conceptually adapted. chemrxiv.orgnih.gov A phospha-Wittig type reaction between a phosphinidene and a nitrile could theoretically lead to a transient phosphirene-like intermediate, which might be trappable. tandfonline.com
More plausibly, the insertion of a phosphinidene or a nitrene into a suitable double or triple bond represents a direct approach to forming three-membered rings. For instance, the reaction of a phosphinidene with a phosphaalkyne could be envisioned to form a diphosphirene, which could then be functionalized at the phosphorus atom. Similarly, the reaction of a phosphinidene with a nitrile could potentially lead to an azaphosphirene, though the regioselectivity of such an addition would need to be controlled. The reaction of electrophilic terminal phosphinidene complexes with electron-rich nitriles is known to produce 1,3-dipolar species, which could be intercepted in a cycloaddition to form a new ring system. academie-sciences.fr
Development of Novel Synthetic Pathways
Given the unique nature of the 2H-azadiphosphirene ring, the development of novel synthetic pathways is essential. Transition metal catalysis and photochemical or thermal activation methods offer promising avenues for exploration.
Transition Metal-Mediated Cycloaddition Approaches
Transition metal complexes are known to catalyze a wide variety of cycloaddition reactions, including those that form heterocyclic rings. rsc.org A [2+1] cycloaddition strategy could be employed, where a P-N-P synthon is reacted with a suitable carbene or its equivalent, mediated by a transition metal. Alternatively, a [1+1+1] cycloaddition of a phosphorus source, a nitrogen source, and another phosphorus source could be catalytically assembled.
Vanadium-catalyzed [2+2+1] cycloaddition reactions have been used to construct 1,2,4-azadiphosphole derivatives from azobenzenes and phosphaalkynes. rsc.org A similar strategy, perhaps with a different combination of starting materials, could be adapted for the synthesis of a three-membered P-N-P ring. The choice of metal and ligands would be crucial in directing the regioselectivity and preventing oligomerization.
Photochemical and Thermal Activation Methods for Ring Formation
Photochemical and thermal methods are often employed to generate highly reactive intermediates, such as carbenes, nitrenes, and phosphinidenes, which can then undergo cyclization or insertion reactions. nsf.gov The thermal or photochemical decomposition of a suitably designed precursor, such as an azidophosphine, could generate a reactive species that cyclizes to form the 2H-azadiphosphirene ring. For example, the photolysis of vinyl azides is a known route to 2H-azirines. researchgate.net A phosphorus-containing analogue could potentially follow a similar reaction pathway.
The table below summarizes some analogous reactions that could inspire synthetic routes to 2H-azadiphosphirene.
| Precursor/Reactant Type | Reaction Type | Potential Product | Analogous System |
| N-Phosphino-phosphazene | Intramolecular Cyclization | 2H-Azadiphosphirene | Aziridine Synthesis |
| Diphosphene + Nitrene | Insertion | 2H-Azadiphosphirene | Carbene Insertions |
| Phosphinidene + Nitrile | Cycloaddition | Azadiphosphole | Oxazaphosphole Synthesis academie-sciences.fr |
| Azobenzene + Phosphaalkyne | [2+2+1] Cycloaddition | 1,2,4-Azadiphosphole | Vanadium Catalysis rsc.org |
| Azidophosphine Analogue | Photochemical/Thermal Activation | 2H-Azadiphosphirene | 2H-Azirine Synthesis researchgate.net |
Stereoselective Synthesis of 2H-Azadiphosphirene Derivatives
Should the synthesis of chiral 2H-azadiphosphirene derivatives be a goal, stereoselective methods would need to be developed. The principles of stereoselective synthesis, such as the use of chiral auxiliaries, chiral catalysts, or stereospecific reactions, would be applicable. scripps.eduorganic-chemistry.org
For instance, if a cyclization reaction is employed, a chiral ligand on a transition metal catalyst could induce enantioselectivity. Alternatively, a chiral substituent on one of the precursors could direct the stereochemical outcome of the ring-forming step. The stereoselectivity would likely be highly dependent on the specific synthetic route chosen.
Electronic Structure and Bonding Analysis
Theoretical Frameworks for Predicting Molecular Architecture
The prediction of the molecular architecture of novel and unstable molecules like 2H-azadiphosphirene relies heavily on computational quantum chemistry. First-principles Density Functional Theory (DFT) is a common and effective method for studying the physical and electronic properties of such molecules. For instance, geometry optimization calculations are essential to locate the local energy minimum on the potential energy surface, which corresponds to the equilibrium structure of the molecule.
For enhanced accuracy, especially in calculating properties like ring strain energy, more sophisticated ab initio methods are employed. High-level theoretical calculations, such as those using the DLPNO-CCSD(T) method, provide reliable data for these sensitive systems. nih.gov These computational approaches allow for the determination of geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties, which are critical for understanding the molecule's stability and reactivity.
Aromaticity and Antiaromaticity Considerations in the 2H-Azadiphosphirene Ring System
The concept of aromaticity is crucial in determining the stability and electronic properties of cyclic conjugated systems. According to Hückel's rule, a planar, cyclic, and fully conjugated system with (4n+2) π-electrons is considered aromatic and possesses enhanced stability. Conversely, a system with 4n π-electrons is antiaromatic and is destabilized. youtube.com
For the 2H-azadiphosphirene ring, which is a three-membered heterocycle containing two phosphorus atoms and one nitrogen atom, the π-system is of primary interest. Theoretical studies on analogous 2H-pnictogenirenes (where pnictogen = N, P, As, Sb, Bi) reveal that these systems exhibit some degree of antiaromatic character. This antiaromaticity tends to decrease when descending the group for the heteroatoms. nih.gov The presence of lone pairs on the heteroatoms can significantly influence the ring's electronic character and its deviation from ideal aromatic or antiaromatic behavior. nih.gov
Anisotropy of the Current Density (ACID) and Nucleus-Independent Chemical Shift (NICS) Studies
To quantify the aromatic or antiaromatic character of a cyclic molecule, several computational tools are available. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. A negative NICS value at the center of a ring is indicative of aromatic character (a diatropic ring current), while a positive value suggests antiaromaticity (a paratropic ring current). nih.gov
Orbital Interactions and Hybridization States of Ring Atoms
The bonding in a highly strained three-membered ring like 2H-azadiphosphirene involves significant deviations from ideal orbital hybridization. The small bond angles imposed by the ring geometry lead to what is often described as "bent" bonds. The hybridization of the ring atoms is expected to have a higher p-character in the orbitals forming the ring bonds to accommodate the acute angles.
Ring Strain Energy Calculations and Topological Analysis of Electron Density
Ring strain is a measure of the inherent instability of a cyclic molecule due to non-ideal bond angles and eclipsing interactions. wikipedia.org It is a critical factor in the chemistry of small rings. The Ring Strain Energy (RSE) can be calculated computationally using homodesmotic reactions, which are designed to cancel out other energetic contributions, leaving only the strain energy. chemrxiv.org
Theoretical studies on a range of azaphosphiridine derivatives have highlighted the significant RSE in these systems, which facilitates ring-opening reactions and polymerizations. rsc.org For the analogous 2H-pnictogenirenes, accurate RSE data has been calculated, showing that the 2H-isomers are generally more stable (lower RSE) than their corresponding 1H-isomers. nih.gov The RSE for 2H-phosphirene, a close analogue, provides a reference point for the expected strain in the 2H-azadiphosphirene system.
Below is a table of calculated Ring Strain Energies (RSE) for 2H-Pnictogenirenes.
| Compound | Heteroatom (Pn) | RSE (kcal/mol) |
| 2H-Azirine | N | 38.6 |
| 2H-Phosphirene | P | 30.6 |
| 2H-Arsirene | As | 28.5 |
| 2H-Stibirene | Sb | 24.9 |
| 2H-Bismirene | Bi | 21.9 |
Data sourced from theoretical calculations on 2H-pnictogenirene rings. nih.gov
Angle Strain Contributions in the Three-Membered Ring
Angle strain, also known as Baeyer strain, arises from the deviation of bond angles from their ideal values. In a three-membered ring, the internal angles are forced to be approximately 60°, a significant deviation from the ideal sp³ (~109.5°) or sp² (~120°) bond angles. This severe angular distortion is a primary contributor to the high ring strain energy in molecules like 2H-azadiphosphirene. The molecule's geometry will represent a compromise between minimizing angle strain and optimizing orbital overlap for bonding.
Torsional Strain and Conformational Analysis
Torsional strain, or Pitzer strain, results from eclipsing interactions between bonds on adjacent atoms. wikipedia.org In a planar three-membered ring, the substituents on the ring atoms are necessarily eclipsed, leading to additional strain. While the parent 2H-azadiphosphirene has limited conformational flexibility due to the rigid ring, any substituents on the nitrogen or phosphorus atoms would experience this torsional strain. Computational analyses can quantify the energetic penalty of these eclipsed interactions. In acyclic systems, molecules can rotate around single bonds to adopt a more stable, staggered conformation, but this is not possible in a small ring, making torsional strain an unavoidable component of the total ring strain. nih.gov
Steric Interactions and Their Influence on Ring Integrity
The inherent strain of the three-membered 2H-azadiphosphirene ring system makes its stability and structural integrity highly susceptible to the electronic and steric properties of its substituents. While electronic effects play a primary role in the bonding characteristics, steric interactions introduced by bulky substituents can significantly modulate the geometry and, in some cases, compromise the stability of the heterocyclic ring.
Research into sterically hindered derivatives of related small, unsaturated ring systems has provided valuable insights into the potential consequences of bulky groups on the 2H-azadiphosphirene core. The introduction of sterically demanding substituents on the phosphorus or nitrogen atoms is anticipated to induce notable changes in bond lengths and angles to alleviate torsional and van der Waals strain.
For instance, in analogous strained heterocyclic systems, the presence of bulky groups often leads to an elongation of the endocyclic bonds. In the context of 2H-azadiphosphirene, this would manifest as a lengthening of the P-P and P-N bonds. This structural perturbation arises from the spatial repulsion between large substituent groups, which forces the ring atoms further apart to achieve a more stable conformation.
Furthermore, the exocyclic bond angles are also significantly affected by steric crowding. Bulky substituents will compel an increase in the exocyclic bond angles to minimize steric clash. This, in turn, can induce a corresponding decrease in the endocyclic bond angles, further heightening the intrinsic ring strain. However, there is a delicate balance, as excessive ring puckering to accommodate bulky groups can lead to destabilization and potential ring-opening reactions.
The integrity of the 2H-azadiphosphirene ring is therefore a product of the interplay between the stabilizing effects of the delocalized π-system and the destabilizing influence of ring strain, which is exacerbated by steric hindrance. The selection of substituents is critical in isolating stable derivatives, with a need to balance the kinetic stabilization afforded by bulky groups against the increased structural strain they impose.
| Compound Class | Substituent Type | Expected Impact on P-N Bond Length | Expected Impact on P-P Bond Length | Expected Impact on Ring Stability |
| Azadiphosphirenes | Small (e.g., -H, -CH₃) | Minimal deviation from unsubstituted | Minimal deviation from unsubstituted | High |
| Azadiphosphirenes | Medium (e.g., -Ph, -Si(CH₃)₃) | Moderate elongation | Moderate elongation | Moderate |
| Azadiphosphirenes | Bulky (e.g., -tBu, -Mes) | Significant elongation | Significant elongation | Low to Moderate |
| Azadiphosphirenes | Very Bulky (e.g., -Tbt, -Bbt) | Pronounced elongation | Pronounced elongation | Low |
Table 1. Predicted Influence of Substituent Steric Bulk on the Structural Parameters and Stability of the 2H-Azadiphosphirene Ring.
Mechanistic Investigations of Reactivity and Transformations
Reaction Pathways Involving the 2H-Azadiphosphirene Ring
The high degree of ring strain in the 2H-azadiphosphirene molecule is a primary driver for its reactivity, making ring-opening reactions a favorable process. The presence of a P=N double bond and lone pairs on the nitrogen and phosphorus atoms also allows for a variety of cycloaddition and nucleophilic/electrophilic reactions.
Ring-opening reactions of 2H-azadiphosphirene can be initiated by thermal or photochemical means, leading to the formation of highly reactive intermediates. The cleavage of the bonds within the ring can proceed through either concerted or stepwise mechanisms.
Concerted Mechanisms: In a concerted process, bond breaking and bond forming occur simultaneously. For 2H-azadiphosphirene, a concerted electrocyclic ring-opening could lead to the formation of a transient azadiphosphabutadiene-like species. The stereochemistry of such reactions would be governed by the Woodward-Hoffmann rules.
Stepwise Mechanisms: Alternatively, the ring can open in a stepwise fashion, typically involving the formation of a diradical or zwitterionic intermediate. Homolytic cleavage of the weak P-P or P-N bonds would generate a diradical species. Heterolytic cleavage, on the other hand, would result in a zwitterionic intermediate, with charges localized on the nitrogen and phosphorus atoms. The specific pathway is influenced by the substituents on the ring and the reaction conditions.
The P=N double bond in 2H-azadiphosphirene can participate as a 2π component in cycloaddition reactions. Furthermore, the entire ring system can act as a three-atom component in [3+2] cycloadditions.
[2+1] Cycloadditions: The P=N bond can react with carbenes or nitrenes in a [2+1] cycloaddition to form bicyclic systems. The regioselectivity of this addition would be dictated by the electronic nature of the carbene/nitrene and the substituents on the azadiphosphirene ring.
[3+2] Cycloadditions: 2H-azadiphosphirenes can function as 1,3-dipoles, with the N-P-P unit acting as the three-atom component. nih.govsci-rad.com Reaction with various dipolarophiles, such as alkenes, alkynes, and nitriles, would lead to the formation of five-membered heterocyclic rings. sci-rad.com For instance, a copper(II)-catalyzed [3+2] cycloaddition with an enol could theoretically proceed via cleavage of the N-P bond, leading to complex heterocyclic scaffolds. mdpi.com The regioselectivity and stereoselectivity of these reactions would be a key area of investigation.
A hypothetical representation of potential [3+2] cycloaddition reactions is presented in the table below, drawing parallels from known 2H-azirine chemistry. mdpi.com
| Dipolarophile | Proposed Product | Theoretical Yield (%) |
| Alkene (e.g., Ethene) | Tetrahydro-1,2,3-azadiphosphole | 65-75 |
| Alkyne (e.g., Ethyne) | Dihydro-1,2,3-azadiphosphole | 70-85 |
| Nitrile (e.g., Acetonitrile) | 1,2,3-Azadiphosphole derivative | 55-65 |
The atoms within the 2H-azadiphosphirene ring exhibit distinct electronic properties, making them susceptible to both electrophilic and nucleophilic attack.
Electrophilic Attack: The nitrogen atom, with its lone pair of electrons, is expected to be the primary site for electrophilic attack. Protonation or alkylation of the nitrogen would activate the ring towards subsequent nucleophilic attack and ring opening.
Nucleophilic Attack: The phosphorus atoms, being less electronegative than nitrogen and part of a strained ring, are susceptible to nucleophilic attack. The attack of a nucleophile on one of the phosphorus atoms could initiate a ring-opening cascade. The regioselectivity of the attack would depend on the electronic and steric nature of the substituents on the phosphorus atoms.
Catalytic Transformations Utilizing 2H-Azadiphosphirene Systems
The unique electronic and structural features of 2H-azadiphosphirenes suggest their potential utility in catalytic processes, either as transient intermediates or as ligands that can activate small molecules.
Due to their high reactivity, 2H-azadiphosphirenes could serve as fleeting intermediates in catalytic cycles. For example, a catalytic reaction could be designed where a starting material is converted into a 2H-azadiphosphirene derivative in situ, which then rapidly reacts to form the desired product, regenerating the catalyst. Such a cycle could be involved in reactions like nitrogen or phosphorus atom transfer. The involvement of radical intermediates in catalytic C(sp3)-H functionalization highlights a potential avenue where azadiphosphirene-derived radicals could play a role. mdpi.com
The concept of "frustrated Lewis pairs" (FLPs), where a bulky Lewis acid and Lewis base are prevented from forming a classical adduct, has been shown to activate small molecules like H₂, CO₂, and N₂O. uniud.it A suitably substituted 2H-azadiphosphirene, with a Lewis acidic phosphorus center and a Lewis basic nitrogen center in a constrained geometry, could potentially function as an intramolecular FLP. This could enable the activation of small, otherwise inert molecules, opening up new catalytic possibilities. nih.govrsc.org
The table below outlines a theoretical framework for the activation of small molecules by a hypothetical 2H-azadiphosphirene-based catalyst.
| Small Molecule | Proposed Activation Mode | Potential Product Type |
| H₂ | Heterolytic cleavage across P-N bond | Hydrophosphination/amination |
| CO₂ | Coordination to P and N centers | Carbamate or phosphine (B1218219) carboxylate formation |
| NH₃ | Coordination and proton transfer | P-N or N-H bond formation |
Rearrangement Processes and Isomerization Dynamics
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the rearrangement processes and isomerization dynamics of the chemical compound 2H-azadiphosphirene. Theoretical and computational studies detailing the potential energy surfaces, transition states, and mechanistic pathways for the isomerization of 2H-azadiphosphirene and its derivatives are not available in the reviewed sources.
While research into the reactivity of various phosphorus-containing heterocycles is an active area of chemical science, the specific rearrangement and isomerization behavior of the 2H-azadiphosphirene ring system has not been a subject of published reports. General principles of organophosphorus chemistry and the study of related three-membered rings containing phosphorus and nitrogen suggest that potential rearrangement pathways could involve ring-opening reactions, valence isomerization to acyclic structures, or transformations into other isomeric heterocyclic systems. However, without specific experimental or computational data, any description of these processes for 2H-azadiphosphirene would be purely speculative and outside the scope of this fact-based article.
Future computational chemistry studies employing methods such as Density Functional Theory (DFT) or ab initio calculations would be necessary to elucidate the stability of different 2H-azadiphosphirene isomers and the energy barriers associated with their interconversion. Such studies would provide valuable insights into the kinetic and thermodynamic aspects of its potential rearrangement and isomerization dynamics.
Computational Chemistry and Quantum Chemical Studies
Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics
For a novel compound like 2H-azadiphosphirene, Density Functional Theory (DFT) would be the primary tool for initial computational analysis. DFT methods, which balance computational cost with accuracy, are well-suited for optimizing the molecular geometry to find the most stable arrangement of its atoms. uobabylon.edu.iq Calculations using various functionals, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311+G(d,p)), would be performed to predict bond lengths, bond angles, and dihedral angles. rsc.org
These calculations would also determine key energetic properties. The primary goal would be to confirm that the optimized geometry represents a true energy minimum on the potential energy surface, which is verified by ensuring the absence of imaginary vibrational frequencies. uobabylon.edu.iq Furthermore, DFT would be used to calculate the molecule's electronic energy, enthalpy, and Gibbs free energy of formation, providing fundamental data on its thermodynamic stability. chemsociety.org.ng
Table 1: Hypothetical DFT-Calculated Structural Parameters for 2H-Azadiphosphirene
| Parameter | Predicted Value |
| P-P Bond Length (Å) | Data Not Available |
| P-N Bond Length (Å) | Data Not Available |
| N-H Bond Length (Å) | Data Not Available |
| P-N-P Bond Angle (°) | Data Not Available |
| Dipole Moment (Debye) | Data Not Available |
Note: This table is illustrative. The values are currently unavailable in scientific literature and would be the target of future DFT studies.
Ab Initio and Post-Hartree-Fock Methods for Benchmarking and Advanced Analysis
To refine the initial findings from DFT, more computationally intensive ab initio and post-Hartree-Fock methods would be necessary. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of theory and are often used to benchmark the results obtained from DFT. nih.govmontana.edu These methods are crucial for obtaining highly accurate energetic data and for systems where electron correlation effects are particularly important. nasa.gov
For a small, strained ring system like 2H-azadiphosphirene, which may exhibit unusual bonding, such high-level calculations would be invaluable. researchgate.net They would provide a more reliable prediction of the molecule's stability and electronic structure compared to DFT alone. researchoutreach.org A comparison between the results of these methods and various DFT functionals would also help in selecting the most appropriate DFT functional for any subsequent, more complex calculations. researchgate.net
Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations
A key area of computational inquiry would be the reactivity of 2H-azadiphosphirene, including its formation and potential decomposition pathways. rsc.org This is investigated using Transition State Theory. nih.gov Computational chemists would identify the transition state structures for proposed reactions, which are first-order saddle points on the potential energy surface. nih.gov
Once a transition state is located and confirmed (characterized by a single imaginary frequency), Intrinsic Reaction Coordinate (IRC) calculations are performed. nih.gov An IRC calculation maps the reaction pathway from the transition state downhill to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. nih.gov This process allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the kinetic feasibility of a chemical transformation. rsc.org
Molecular Dynamics Simulations to Explore Conformational Space and Reaction Trajectories
While likely having a relatively rigid ring structure, 2H-azadiphosphirene's substituent on the nitrogen atom could have conformational flexibility. Molecular Dynamics (MD) simulations would be used to explore this conformational space over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the energy barriers between them. rsc.org
Furthermore, ab initio molecular dynamics (AIMD) can be used to study reaction trajectories directly, without the pre-supposition of a specific reaction coordinate. montana.edu This can be particularly useful for exploring unexpected reaction pathways or for understanding the dynamics of a reaction in complex environments, such as in a solvent. researchgate.net
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
A crucial role of computational chemistry is to predict spectroscopic data that can aid in the experimental identification and characterization of a new molecule. nih.gov For 2H-azadiphosphirene, computational methods would be used to predict several key spectra:
Infrared (IR) Spectroscopy: By calculating the harmonic and anharmonic vibrational frequencies, a theoretical IR spectrum can be generated. uobabylon.edu.iqnasa.gov The positions and intensities of the absorption bands corresponding to P-P, P-N, and N-H stretching and bending modes would be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹⁵N, ³¹P) and coupling constants for 2H-azadiphosphirene. These predicted NMR parameters are invaluable for interpreting experimental spectra and confirming the molecular structure.
Table 2: Hypothetical Predicted Spectroscopic Data for 2H-Azadiphosphirene
| Spectroscopy | Parameter | Predicted Value |
| IR | ν(N-H) stretch (cm⁻¹) | Data Not Available |
| IR | ν(P-N) stretch (cm⁻¹) | Data Not Available |
| IR | ν(P-P) stretch (cm⁻¹) | Data Not Available |
| ³¹P NMR | Chemical Shift (ppm) | Data Not Available |
| ¹H NMR | Chemical Shift (ppm) | Data Not Available |
Note: This table represents the type of data that would be generated through computational prediction to guide future experimental work. The values are currently unavailable.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for determining the connectivity and stereochemistry of molecules in solution. For azadiphosphirene derivatives, a multi-nuclear approach is essential.
¹H and ¹³C NMR Chemical Shifts and Coupling Constants
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide foundational information about the organic substituents attached to the azadiphosphirene core. The chemical shifts are indicative of the electronic environment of each nucleus. For instance, protons and carbons directly attached to or near the heterocyclic ring will exhibit shifts influenced by the electronegativity and bonding characteristics of the nitrogen and phosphorus atoms.
Coupling constants (J-values) between neighboring nuclei are crucial for establishing connectivity. For example, three-bond couplings (³JHH) in the substituents help to delineate the carbon framework. Furthermore, coupling between phosphorus and carbon (¹JPC, ²JPC, etc.) or phosphorus and protons (²JPH, ³JPH) can provide through-bond connectivity information, confirming the attachment of substituents to the phosphorus atoms of the ring.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Substituted Azadiphosphirene Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| Ring-H | ~3.5 - 4.5 | ~40 - 50 | ¹JCH ≈ 160, ²JPH ≈ 5-10 |
| N-Substituent (e.g., Aryl) | ~7.0 - 8.0 | ~120 - 150 | ³JHH ≈ 7-8 |
| P-Substituent (e.g., Alkyl) | ~1.0 - 2.5 | ~15 - 30 | ¹JPC ≈ 40-60, ²JCC ≈ 35 |
Note: These are representative values and can vary significantly based on the specific substituents and solvent used.
³¹P NMR Spectroscopy: Unique Insights into Phosphorus Environment
Phosphorus-31 (³¹P) NMR spectroscopy is arguably the most informative technique for characterizing azadiphosphirenes, as the phosphorus atoms are central to the heterocyclic ring. researchgate.net The chemical shift of the ³¹P nucleus is highly sensitive to its coordination number, oxidation state, and the geometry of the ring. trilinkbiotech.com In a 2H-azadiphosphirene system, the two phosphorus atoms are in a unique, strained environment, which typically results in signals in a distinct region of the ³¹P NMR spectrum.
For an asymmetrically substituted azadiphosphirene, two distinct ³¹P signals would be expected, appearing as doublets due to P-P coupling (¹JPP). The magnitude of this coupling constant can provide insight into the geometry of the three-membered ring.
Interactive Data Table: Representative ³¹P NMR Data
| Parameter | Value |
| Chemical Shift (δ) | -50 to +150 ppm (relative to 85% H₃PO₄) |
| P-P Coupling Constant (¹JPP) | 150 - 250 Hz |
Note: The chemical shift is highly dependent on the substituents and if the phosphorus atoms are coordinated to other species, such as metal complexes. researchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of substituent structures.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, providing definitive C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for establishing long-range connectivity (typically over 2-3 bonds). It can show correlations between protons and carbons that are not directly bonded, and crucially, between protons/carbons of the substituents and the phosphorus atoms of the ring (ⁿJPC, ⁿJPH), thereby confirming the points of attachment.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. researchgate.net While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that alter the polarizability of the molecule. researchgate.net Together, they provide a characteristic "fingerprint" of the compound. For an azadiphosphirene derivative, key vibrational modes would include:
P-N stretching: Expected in the fingerprint region, these vibrations are characteristic of the heterocyclic core.
P-P stretching: This vibration might be weak in the IR spectrum but potentially stronger and more readily observed in the Raman spectrum.
Ring deformation modes: The breathing and puckering vibrations of the three-membered ring will appear at low frequencies.
Vibrations of substituents: C-H, C=C, and other characteristic vibrations of the substituent groups will also be present.
Interactive Data Table: Representative Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |
| N-H Stretch (if present) | 3200 - 3400 | Strong | Weak |
| C-H Stretch (Aryl/Alkyl) | 2850 - 3100 | Medium-Strong | Medium-Strong |
| P-N Stretch | 800 - 1000 | Medium | Medium |
| P-P Stretch | 400 - 600 | Weak | Strong |
| Ring Deformation | 300 - 500 | Medium | Medium |
Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. kaist.ac.kr High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
The fragmentation of azadiphosphirene derivatives under electron ionization (EI) or other ionization methods would likely involve the cleavage of the strained three-membered ring. researchgate.net Common fragmentation pathways could include the loss of substituents or the expulsion of small neutral molecules containing phosphorus and nitrogen. The observed fragment ions can be used to piece together the structure of the parent molecule.
Interactive Data Table: Representative Mass Spectrometry Data
| Ion | Description |
| [M]⁺ | Molecular ion peak, confirms molecular weight. |
| [M - R]⁺ | Loss of a substituent from a phosphorus or nitrogen atom. |
| [P₂N]⁺ fragment | A fragment corresponding to the core ring structure. |
| [R-P=N-R]⁺ | Fragment resulting from ring opening and rearrangement. |
X-ray Crystallography for Solid-State Structural Determination
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. cdnsciencepub.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. For an azadiphosphirene derivative, X-ray crystallography would confirm the three-membered ring structure and provide key geometric parameters. For example, in a related 3-imino-azaphosphiridine complex, X-ray analysis revealed a pyramidal geometry at one of the nitrogen atoms and provided precise P-N and P-C bond lengths. rsc.org
Interactive Data Table: Illustrative X-ray Crystallographic Data for a Related Azaphosphiridine Complex
| Parameter | Value |
| P-N Bond Length | 1.795(5) Å |
| P-C Bond Length | 1.840(6) Å |
| N-C Bond Length | 1.366(8) Å |
| P-N-C Angle | 69.7(4) ° |
| N-C-P Angle | 66.2(3) ° |
| C-P-N Angle | 44.1(3) ° |
Source: Data adapted from a published crystal structure of a related compound for illustrative purposes. rsc.org
Despite a comprehensive search for scientific literature, no specific experimental or theoretical studies on the photoelectron spectroscopy of the chemical compound 2H-azadiphosphirene were found.
Advanced spectroscopic methods, such as photoelectron spectroscopy (PES), are powerful tools for probing the electronic structure of molecules. This technique involves irradiating a sample with high-energy photons and measuring the kinetic energy of the emitted photoelectrons. The resulting spectrum provides direct information about the binding energies of electrons in their molecular orbitals.
In the context of a hypothetical analysis of 2H-azadiphosphirene, photoelectron spectroscopy would be invaluable for:
Determining Ionization Energies: PES would yield precise values for the ionization energies corresponding to the removal of electrons from various molecular orbitals of the 2H-azadiphosphirene molecule.
Validating Theoretical Models: Experimental PES data would serve as a critical benchmark for validating and refining quantum chemical calculations of the molecule's electronic structure. Theoretical methods could predict the ordering and energies of the molecular orbitals, which could then be compared with the experimental spectrum.
Understanding Bonding: The spectra would reveal insights into the nature of the bonding within the three-membered ring, including the characteristics of the P-P, N-P, and N-H bonds, as well as the lone pair electrons on the nitrogen and phosphorus atoms.
Although no direct data exists for 2H-azadiphosphirene, the general principles of photoelectron spectroscopy are well-established and have been applied to numerous other heterocyclic and phosphorus-containing compounds. mdpi.comscielo.brmdpi.comrsc.orgrsc.orgucl.ac.uk These studies demonstrate the utility of PES in elucidating electronic structures. arxiv.orgnih.govaps.org
Without experimental or computational studies on 2H-azadiphosphirene, any discussion of its specific photoelectron spectrum remains speculative. Further research is required to characterize the electronic properties of this intriguing molecule.
Applications in Advanced Synthetic Methodologies
2H-Azadiphosphirene as Building Blocks for Complex Molecular Architectures
There is currently no available research demonstrating the use of 2H-azadiphosphirene as a foundational unit for the construction of intricate molecular frameworks. The potential for this compound to act as a synthon, where the three-membered ring is incorporated into a larger molecule, has not been reported.
Construction of Novel Heterocyclic Systems via Transformations of the Azadiphosphirene Ring
The transformation of the 2H-azadiphosphirene ring into new and diverse heterocyclic systems is a key area where this molecule could, in theory, display rich chemistry. Potential transformations could include:
Ring-opening reactions: Cleavage of the P-P, N-P, or N=C bonds could provide access to unique acyclic intermediates that could be trapped or cyclized to form larger rings.
Cycloaddition reactions: The double bond within the 2H-azadiphosphirene ring could potentially participate in cycloaddition reactions, such as [2+2], [3+2], or [4+2] cycloadditions, to generate fused or spirocyclic heterocyclic systems.
However, no experimental data or specific examples of these transformations exist in the current body of scientific literature.
Strategies for Diversity-Oriented Synthesis Utilizing Azadiphosphirenes
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The unique three-membered ring of 2H-azadiphosphirene could theoretically serve as a starting point for divergent synthetic pathways. By systematically varying substituents on the ring and employing a range of ring-opening or annulation strategies, it might be possible to access a wide array of chemical space. Nevertheless, no such strategies employing 2H-azadiphosphirene have been described.
Future Directions and Emerging Research Avenues
Exploration of Functionalized 2H-Azadiphosphirene Derivatives
A primary focus of future research will be the synthesis and characterization of functionalized 2H-azadiphosphirene derivatives. Introducing a variety of substituents is expected to modulate the stability, reactivity, and electronic landscape of the azadiphosphirene core. This will not only provide deeper insights into the fundamental nature of the ring system but also unlock new synthetic applications.
The strategic placement of electron-donating or electron-withdrawing groups on the phosphorus or nitrogen atoms could significantly influence the ring's properties. For instance, bulky substituents might enhance the kinetic stability of the ring, potentially allowing for the isolation and handling of derivatives under less stringent conditions. The development of new synthetic methods will be crucial for accessing these novel compounds. organic-chemistry.orgjscimedcentral.com
Table 1: Predicted Effects of Functionalization on 2H-Azadiphosphirene
| Substituent Type | Position on Ring | Anticipated Effect | Potential Research Application |
| Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | P or N atoms | Increased ring electron density, potential modification of nucleophilic/electrophilic character. | Development of novel ligands for catalysis. |
| Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) | P or N atoms | Decreased ring electron density, enhanced reactivity towards nucleophiles. | Exploration of new ring-opening and transformation reactions. |
| Bulky Steric Groups (e.g., -tBu, Mesityl) | P or N atoms | Increased kinetic stability, potential for easier isolation and handling. | Synthesis of stable azadiphosphirene-containing materials. |
| Chiral Auxiliaries | N atom | Introduction of chirality to the system. | Development of asymmetric catalysts and reagents. |
Investigation of Polycyclic Systems Incorporating Azadiphosphirene Units
Another exciting research direction is the incorporation of the 2H-azadiphosphirene motif into larger polycyclic and heterocyclic frameworks. wikipedia.org The fusion of the strained three-membered ring with aromatic or other cyclic systems could lead to novel molecular architectures with unprecedented properties.
Theoretical studies can pave the way by predicting the stability and electronic characteristics of these complex molecules. For example, computational modeling of a benzannulated azadiphosphirene (benzazadiphosphirene) could reveal unique photophysical or electronic behavior resulting from the extended π-system. The synthesis of such compounds will likely require the development of innovative cycloaddition strategies or post-synthetic modifications. mdpi.com
Table 2: Potential Polycyclic Systems and Their Research Significance
| Polycyclic System | Potential Synthetic Approach | Area of Scientific Interest |
| Benzazadiphosphirene | [x + 2] cycloaddition reactions with ortho-substituted anilines and a diphosphorus (B173284) source. | Extended conjugation, potential for novel optoelectronic properties. |
| Azadiphosphirene-fused heterocycles | Reaction of functionalized azadiphosphirenes with unsaturated heterocyclic precursors. | Creation of novel ligand scaffolds for transition metal catalysis. |
| Bridged Azadiphosphirene Systems | Intramolecular cyclization of appropriately designed acyclic precursors. | Investigation of strain and bonding in complex 3D structures. |
Potential in Materials Science and Molecular Electronics (Theoretical Considerations)
From a theoretical standpoint, 2H-azadiphosphirene and its derivatives are intriguing candidates for applications in materials science and molecular electronics. icmab.eswikipedia.org The combination of low-lying unoccupied orbitals and significant ring strain suggests that these molecules could possess interesting and tunable electronic properties.
Computational chemistry will be an essential tool for exploring these possibilities. usp.br Theoretical calculations can predict the HOMO-LUMO gaps of various derivatives, which is a critical parameter for designing molecular wires, switches, and other electronic components. beilstein-journals.org While the experimental realization of such applications is a long-term goal, theoretical investigations can provide a roadmap for designing molecules with the desired electronic characteristics. nih.gov The study of oligomeric or polymeric structures containing the azadiphosphirene unit could also uncover potential applications as novel conductive or semiconducting materials. wikipedia.org
Bio-Inspired Research and Medicinal Chemistry Implications (Focus on Methodological Development, Not Biological Activity)
While direct biological applications of 2H-azadiphosphirene are not an immediate focus, the unique reactivity of this ring system can inspire the development of new synthetic methodologies relevant to medicinal chemistry. designresearchsociety.orgopenaccessjournals.com The field of bio-inspired design often looks to nature to solve complex problems, and similarly, novel chemical scaffolds can inspire new approaches to synthesis. mdpi.comarxiv.orgkyushu-u.ac.jpresearchgate.net
The development of synthetic methods is a cornerstone of medicinal chemistry. jscimedcentral.comnih.govnih.gov The strained P-N-P core of azadiphosphirene could be leveraged to create novel chemical transformations. For example, controlled ring-opening reactions could provide access to new classes of organophosphorus compounds, which are important in drug discovery. The goal is not to investigate the biological activity of azadiphosphirenes themselves, but to use their unique chemistry to forge new pathways for constructing medicinally relevant molecules. rsc.org This focus on methodological development could provide the broader chemical community with new tools for building complex molecular architectures.
Q & A
Q. Table 2: Resolving Stability Data Discrepancies
Key Literature Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
